Krn-633 (CAS: 286370-15-8) is a potent and selective quinazoline urea-based inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) tyrosine kinase. It acts as an ATP-competitive inhibitor, primarily targeting VEGFR-1, -2, and -3, which are critical mediators of angiogenesis—the formation of new blood vessels essential for solid tumor growth and metastasis. Its established activity in cellular assays and in vivo xenograft models makes it a key tool for preclinical research into anti-angiogenic therapeutic strategies.
While multiple inhibitors target the VEGFR pathway, they are not functionally interchangeable. Small variations in chemical structure between compounds like Krn-633 and other multi-kinase inhibitors (e.g., Sunitinib, Sorafenib) lead to significant differences in kinase selectivity profiles, off-target effects, and pharmacokinetic properties. Substituting Krn-633 with a close analog or a broader-spectrum inhibitor can introduce confounding variables, compromise target specificity, and alter in vivo outcomes related to bioavailability and tolerability. For studies requiring precise modulation of the VEGFR-2 signaling axis, procuring the specific, well-characterized agent used in foundational literature is critical for experimental reproducibility.
In human umbilical vein endothelial cells (HUVECs), Krn-633 inhibits VEGF-induced tyrosine phosphorylation of VEGFR-2 with an IC50 of 1.16 nmol/L. This demonstrates potent and direct target engagement in a relevant cellular context, which is a primary requirement for anti-angiogenic studies.
| Evidence Dimension | Cellular VEGFR-2 Phosphorylation Inhibition (IC50) |
| Target Compound Data | 1.16 nmol/L |
| Comparator Or Baseline | Other kinases (FGFR-1, EGFR, c-Met) showed no inhibition even at 10,000 nmol/L, demonstrating high selectivity. |
| Quantified Difference | >8600-fold selectivity over tested non-target kinases like FGFR-1, EGFR, and c-Met. |
| Conditions | VEGF-stimulated Human Umbilical Vein Endothelial Cells (HUVECs). |
This high, cell-based potency and selectivity ensures that observed anti-angiogenic effects are directly attributable to VEGFR-2 inhibition, minimizing confounding data from off-target activities.
Krn-633 demonstrates significant in vivo antitumor activity when administered orally. In a study using an A549 human lung cancer xenograft model in rats, daily oral administration of Krn-633 resulted in tumor regression. Furthermore, it produced greater than 50% tumor growth inhibition in various other xenograft models, including colon (HT29, Ls174T) and prostate (LNCaP, Du145) cancer lines, without significant effects on the body weight of the animals.
| Evidence Dimension | Tumor Growth Inhibition (TGI) |
| Target Compound Data | >50% TGI in multiple models; regression in A549 model at 100 mg/kg/day. |
| Comparator Or Baseline | Vehicle control (untreated tumors). |
| Quantified Difference | Statistically significant tumor growth inhibition and regression compared to control groups. |
| Conditions | Oral (p.o.) administration in athymic mice and rat xenograft models. |
Proven oral efficacy in multiple, diverse tumor models provides a strong basis for selecting Krn-633 for preclinical in vivo studies, reducing the need for more complex administration routes.
While the crystalline form of Krn-633 has poor water solubility, its bioavailability can be dramatically improved through formulation. A solid dispersion preparation of Krn-633 enhanced its oral bioavailability in rats by approximately 7.5-fold compared to the crystalline form. This improved absorption allowed for similar rates of tumor growth inhibition at 10- to 25-fold lower doses than the crystalline compound.
| Evidence Dimension | Oral Bioavailability (%) in Rats |
| Target Compound Data | 65.8% (Solid Dispersion Form) |
| Comparator Or Baseline | 8.8% (Crystalline Form) |
| Quantified Difference | ~7.5-fold increase in bioavailability. |
| Conditions | Oral administration of 3 mg/kg dose in Sprague-Dawley rats. |
This demonstrates a clear path to overcoming handling issues related to poor solubility, enabling lower, more effective, and potentially less toxic doses for in vivo research, a key procurement consideration for long-term studies.
Given its proven oral efficacy and potent antitumor activity in multiple xenograft models, Krn-633 is well-suited for preclinical trials investigating the role of VEGFR-2 inhibition in solid tumors such as lung, colon, and prostate cancers. Its ability to be formulated for high bioavailability makes it a practical choice for studies requiring consistent, long-term oral dosing.
With a cellular IC50 of 1.16 nmol/L for VEGFR-2 phosphorylation and high selectivity against other common receptor tyrosine kinases, Krn-633 is an ideal tool for in vitro experiments designed to specifically dissect the VEGFR-2 signaling pathway without confounding off-target effects. This is critical for studies on endothelial cell proliferation, migration, and tube formation.
The well-documented pharmacokinetic profile of Krn-633, including data on its oral absorption and the significant improvement with solid dispersion, provides a robust foundation for PK/PD studies. Researchers can use this compound to correlate specific plasma concentrations with downstream biomarkers of anti-angiogenic activity, such as microvessel density in tumor tissue.
Irritant